N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.
Substitution with the isopropyl group: The final step involves the alkylation of the pyrazole ring with an isopropyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with modified phenyl groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(2,5-dichlorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(ethyl)-1H-pyrazol-3-amine
Uniqueness
N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the combination of the isopropyl and methyl groups on the pyrazole ring enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F2N3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H17F2N3/c1-9(2)19-8-10(3)14(18-19)17-7-11-6-12(15)4-5-13(11)16/h4-6,8-9H,7H2,1-3H3,(H,17,18) |
InChI Key |
FZWJLWQBVPJGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C(C)C |
Origin of Product |
United States |
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